2-(thiophen-3-yl)-N-(2,2,2-trifluoroethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Thiophen-3-yl)-N-(2,2,2-trifluoroethyl)acetamide is an organic compound featuring a thiophene ring substituted at the 3-position with an acetamide group, which is further substituted with a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(thiophen-3-yl)-N-(2,2,2-trifluoroethyl)acetamide typically involves the following steps:
Thiophene Functionalization: The thiophene ring is functionalized at the 3-position using a halogenation reaction, often with bromine or iodine.
Nucleophilic Substitution: The halogenated thiophene undergoes a nucleophilic substitution reaction with an acetamide derivative, such as N-(2,2,2-trifluoroethyl)acetamide, under basic conditions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are employed to maximize yield and efficiency. Continuous flow reactors and automated synthesis platforms may also be utilized to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-3-yl)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamide group can be reduced to an amine under appropriate conditions.
Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Thiophen-3-yl)-N-(2,2,2-trifluoroethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(thiophen-3-yl)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets and pathways. The thiophene ring and trifluoroethyl group contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes.
Comparison with Similar Compounds
Similar Compounds
2-(Thiophen-2-yl)-N-(2,2,2-trifluoroethyl)acetamide: Similar structure but with the thiophene ring substituted at the 2-position.
2-(Furan-3-yl)-N-(2,2,2-trifluoroethyl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.
2-(Pyridin-3-yl)-N-(2,2,2-trifluoroethyl)acetamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
2-(Thiophen-3-yl)-N-(2,2,2-trifluoroethyl)acetamide is unique due to the presence of the thiophene ring at the 3-position, which imparts distinct electronic and steric properties. The trifluoroethyl group further enhances its chemical stability and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-thiophen-3-yl-N-(2,2,2-trifluoroethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NOS/c9-8(10,11)5-12-7(13)3-6-1-2-14-4-6/h1-2,4H,3,5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJXGTSMSRZTLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.